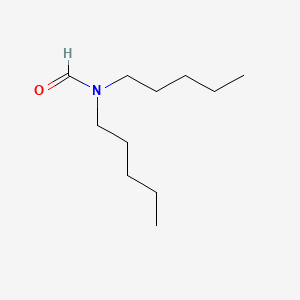
N,N-dipentylformamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formamide, N,N-dipentyl- is an organic compound belonging to the class of formamides It is characterized by the presence of two pentyl groups attached to the nitrogen atom of the formamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Formamide, N,N-dipentyl- can be synthesized through the reaction of formic acid with N,N-dipentylamine. The reaction typically involves heating the reactants under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride. The reaction proceeds as follows:
HCOOH+N,N-dipentylamine→Formamide, N,N-dipentyl-+H2O
Industrial Production Methods
In industrial settings, the production of formamide, N,N-dipentyl- can be achieved through the carbonylation of N,N-dipentylamine using carbon monoxide in the presence of a catalyst such as palladium or rhodium. This method offers high yields and is suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Formamide, N,N-dipentyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Produces amides or carboxylic acids.
Reduction: Produces primary amines.
Substitution: Produces substituted formamides or other derivatives.
Applications De Recherche Scientifique
Formamide, N,N-dipentyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential role in biochemical processes and as a stabilizer for nucleic acids.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of formamide, N,N-dipentyl- involves its interaction with various molecular targets. It can act as a nucleophile or electrophile, depending on the reaction conditions. The formyl group can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylformamide: A widely used solvent with similar chemical properties.
N,N-Diethylformamide: Another formamide derivative with comparable reactivity.
N,N-Dibutylformamide: Shares similar structural features and applications.
Uniqueness
Formamide, N,N-dipentyl- is unique due to the presence of two pentyl groups, which impart distinct steric and electronic effects. These effects influence its reactivity and make it suitable for specific applications where other formamides may not be as effective.
Propriétés
Numéro CAS |
26598-27-6 |
|---|---|
Formule moléculaire |
C11H23NO |
Poids moléculaire |
185.31 g/mol |
Nom IUPAC |
N,N-dipentylformamide |
InChI |
InChI=1S/C11H23NO/c1-3-5-7-9-12(11-13)10-8-6-4-2/h11H,3-10H2,1-2H3 |
Clé InChI |
OWHSZQHZBUQBRH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN(CCCCC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


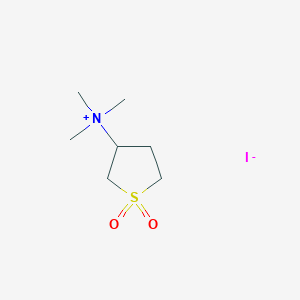
![2(1H)-Quinolinone, 1-methyl-3-[[(1-methylpropyl)amino]methyl]-](/img/structure/B12114229.png)

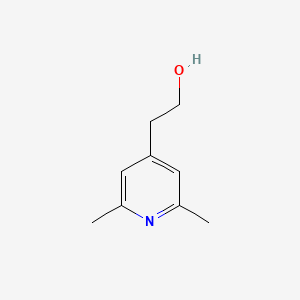
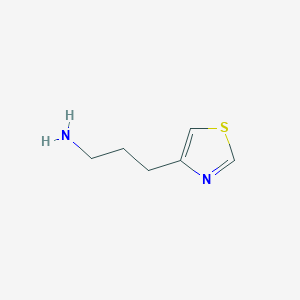
![6-Chloro-7-methyl-4-oxo-4H-chromene-2-carboxylic acid [4-(thiazol-2-ylsulfamoyl)-phenyl]-amide](/img/structure/B12114251.png)

![Acetamide, 2-amino-N-[2-(1,1-dimethylethyl)phenyl]-](/img/structure/B12114253.png)

![6-tert-butyl-2H,3H-imidazo[2,1-b][1,3]thiazole](/img/structure/B12114259.png)
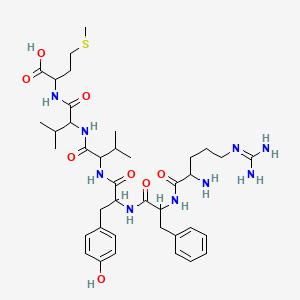

![[2-(3,4-Dichlorophenyl)cyclopropyl]methanol](/img/structure/B12114278.png)

